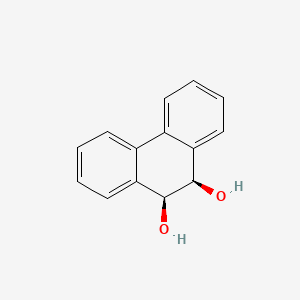
cis-9,10-Dihydrophenanthrene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-9,10-dihydrophenanthrene-9,10-diol is a 9,10-dihydrophenanthrene-9,10-diol.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Antiviral Activity Against SARS-CoV-2
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives, including cis-9,10-Dihydrophenanthrene-9,10-diol, as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CL pro), a critical enzyme for viral replication. In particular, derivatives such as C1 and C2 exhibited potent inhibition with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM respectively . These findings suggest that these compounds could be developed into orally administered antiviral agents due to their favorable metabolic stability in human plasma and liver microsomes .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. A patent describes the use of phenanthrene and dihydrophenanthrene derivatives for treating diseases related to inflammation pathways, specifically targeting the NF-κB and MAPK signaling pathways . The potential therapeutic applications include a range of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and lupus erythematosus.
Biological Activities
2.1 Antimicrobial and Antifungal Activities
Research has shown that various derivatives of 9,10-dihydrophenanthrene exhibit antimicrobial and antifungal activities. For instance, compounds with specific substituents demonstrated significant inhibition against pathogens like Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans in vitro . The presence of diacetyl substitutions was noted to enhance these activities compared to non-acetylated analogs.
2.2 Anticancer Potential
The biological activity spectrum of 9,10-dihydrophenanthrene derivatives also includes anticancer properties. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, although specific pathways and efficacy need further elucidation through clinical studies .
Synthesis and Structure-Activity Relationship
Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Recent advancements in synthetic methods have allowed for the efficient production of highly substituted derivatives that enhance efficacy against targeted biological pathways . The SAR studies indicate that modifications at specific positions on the phenanthrene scaffold can significantly impact the inhibitory activity against viral proteases and other biological targets .
Summary Table: Key Findings on this compound
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(9S,10R)-9,10-dihydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14+ |
InChI-Schlüssel |
MFXNBQWUTDDOKE-OKILXGFUSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C32)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















